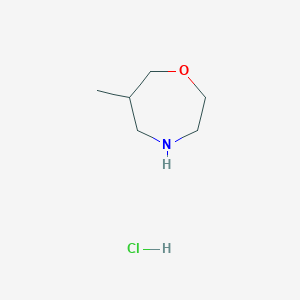
6-Methyl-1,4-oxazepane hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “6-Methyl-1,4-oxazepane hydrochloride” can be represented by the SMILES stringCC1CNCCOC1.Cl . This indicates that the compound contains a seven-membered ring with an oxygen atom and a nitrogen atom, along with a methyl group attached to one of the carbon atoms in the ring .
Aplicaciones Científicas De Investigación
GSK189254 and Alzheimer's Disease
A study by Medhurst et al. (2007) on "GSK189254, a Novel H3 Receptor Antagonist That Binds to Histamine H3 Receptors in Alzheimer's Disease Brain and Improves Cognitive Performance in Preclinical Models" reveals significant insights. This research highlights the potential of GSK189254, a compound closely related to the structural class of 6-Methyl-1,4-oxazepane, in targeting histamine H3 receptors. This antagonist showed promise in enhancing cognitive performance in rats, suggesting a potential therapeutic application for Alzheimer's disease and other cognitive disorders. The study underscores the preservation of H3 receptors in late-stage Alzheimer's disease and the compound's ability to modulate neurotransmitter release, which could underlie its cognitive benefits (Medhurst et al., 2007).
Synthesis of Oxazepines
Ibis and Zora (2020) provide a methodological advancement in the synthesis of oxazepine derivatives, which are structurally related to 6-Methyl-1,4-oxazepane. Their study, "A facile synthesis of 6-chloro-2-methylene-2,3-dihydro-1,4-oxazepines from N-propargylic β-enaminones," demonstrates an efficient approach to synthesizing 6-chloro-substituted 2-methylene-2,3-dihydro-1,4-oxazepines. This synthesis route could serve as a foundation for developing medicinally relevant compounds, showcasing the versatility of oxazepine structures in drug development (Ibis & Zora, 2020).
Heterocyclic Derivatives Synthesis
Mohammad et al. (2017) explored the synthesis of new heterocyclic compounds containing the oxazepine ring, related to 6-Methyl-1,4-oxazepane. Their research, "Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity," showcases the synthetic pathways to create (1,3-oxazepine) derivatives with potential antibacterial properties. This study emphasizes the importance of structural modifications in heterocyclic chemistry for producing compounds with significant biological activities (Mohammad et al., 2017).
New Routes to Oxazepanes
Das et al. (2010) introduced an efficient synthesis pathway for chiral 1,4-oxazepanes from Garner aldehyde, demonstrating the flexibility of this scaffold in generating compounds with potential pharmaceutical applications. Their method for creating substituted chiral 1,4-oxazepanes points to the importance of these structures in medicinal chemistry and the potential for developing new therapeutics (Das, Srivastava, & Panda, 2010).
Propiedades
IUPAC Name |
6-methyl-1,4-oxazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6-4-7-2-3-8-5-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLYPKSJXYATIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCOC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,4-oxazepane hydrochloride | |
CAS RN |
1246456-02-9 | |
| Record name | 6-methyl-1,4-oxazepane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

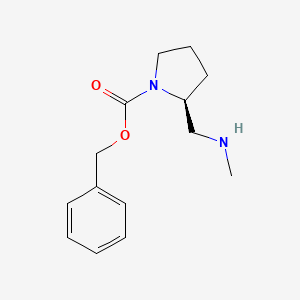
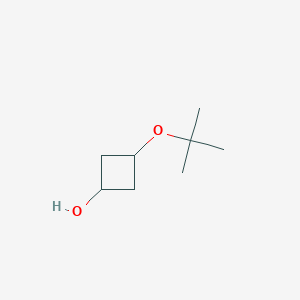
![4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1530385.png)

![Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate](/img/structure/B1530389.png)
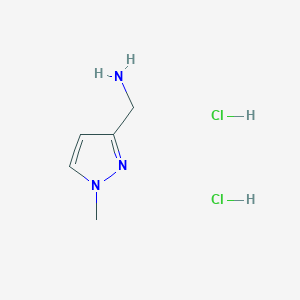
![3-Chloro-6-fluorobenzo[d]isoxazole](/img/structure/B1530392.png)
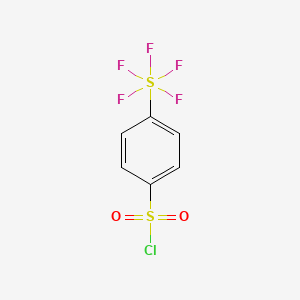

![4-[(4-{[2-(4-Methoxyphenyl)-1-methyl-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B1530399.png)
![4-(2-Chloro-6-(chloromethyl)thieno-[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1530400.png)


